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Abstract
Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable prodrug that is rapidly converted

to its active form, AC1115.[1][2] It functions as a potent dual inhibitor, targeting both the SARS-

CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L (CTSL).[3][1][4] This dual

mechanism of action is unique, as it simultaneously blocks viral replication by inhibiting Mpro,

an enzyme essential for processing viral polyproteins, and impedes viral entry into host cells by

inhibiting CTSL, a host protease crucial for the fusion of the viral and endosomal membranes.

[1][2][5] These application notes provide detailed protocols for utilizing Olgotrelvir to
investigate protease inhibition in biochemical and cell-based assays.

Introduction
The emergence of viral diseases, such as COVID-19, has underscored the urgent need for

effective antiviral therapeutics. Viral proteases are attractive drug targets due to their essential

role in the viral life cycle. Olgotrelvir represents a next-generation antiviral agent with a dual-

targeting strategy that may offer advantages in terms of efficacy and the potential to overcome

drug resistance.[5] By inhibiting both a viral and a host protease, Olgotrelvir presents a

multifaceted approach to antiviral therapy. These protocols are designed to enable researchers

to effectively use Olgotrelvir as a tool to study the inhibition of Mpro and Cathepsin L.
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Data Presentation
Table 1: In Vitro Inhibitory Activity of AC1115 (Active
form of Olgotrelvir)

Target Protease Substrate/Variant IC50 Reference

SARS-CoV-2 Mpro WA-1 2.7 nM [6]

SARS-CoV-2 Mpro Omicron 14.3 nM [6]

Human Cathepsin L 27.4 pM [6]

Table 2: Antiviral Activity of Olgotrelvir/AC1115 in Cell-
Based Assays

Cell Line
SARS-CoV-2
Variant

EC50 Reference

Vero E6 WA-1 1 µM [6]

Vero E6 Omicron BA.5 0.8 µM [6]

Differentiated Normal

Human Bronchial

Epithelial Cells

Omicron BA.5 <41 nM [6]

Vero E6

WA-1, Alpha, Beta,

Delta, Lambda,

Gamma

0.28 to 4.26 µM [4][7]

Table 3: Pseudovirus Entry Inhibition by Olgotrelvir
Assay IC50 Reference

SARS-CoV-2 S protein

pseudotyped ∆G-luciferase

rVSV

54.5-81.4 nM [6]
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The following diagram illustrates the dual inhibitory mechanism of Olgotrelvir's active form,

AC1115.

Host Cell

SARS-CoV-2

Endosome

Viral RNA

Fusion & RNA Release

Viral Replication

Host Cell Cytoplasm

Virus

Endocytosis

Viral Polyprotein

Translation

Cleavage

Olgotrelvir (Prodrug) AC1115 (Active Drug)Conversion in Plasma

Mpro (3CLpro)

Inhibition

Cathepsin L

Inhibition

Processes

Facilitates Fusion

Click to download full resolution via product page

Caption: Dual inhibitory mechanism of Olgotrelvir's active form, AC1115.

Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)
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This protocol describes a fluorogenic in vitro assay to determine the inhibitory activity of

Olgotrelvir against SARS-CoV-2 Mpro.

Workflow Diagram:

Prepare Reagents

Incubate Mpro with Olgotrelvir

Add Fluorogenic Substrate

Measure Fluorescence

Data Analysis (IC50)

Click to download full resolution via product page

Caption: Workflow for the Mpro fluorogenic inhibition assay.

Materials:

Recombinant SARS-CoV-2 Mpro

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

Olgotrelvir (or its active form AC1115)
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384-well black microplates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of Olgotrelvir in DMSO.

Prepare serial dilutions of Olgotrelvir in Assay Buffer.

Dilute recombinant Mpro to the desired concentration in Assay Buffer.

Prepare the fluorogenic substrate in Assay Buffer.

Assay Protocol:

Add 5 µL of diluted Olgotrelvir or vehicle control (DMSO in Assay Buffer) to the wells of a

384-well plate.

Add 10 µL of diluted Mpro to each well.

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to each well.

Immediately place the plate in a fluorescence plate reader.

Data Acquisition:

Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation

wavelength of ~340 nm and an emission wavelength of ~490 nm.

Data Analysis:

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve)

for each concentration of Olgotrelvir.
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Normalize the velocities to the vehicle control (100% activity).

Plot the percent inhibition versus the logarithm of the Olgotrelvir concentration and fit the

data to a dose-response curve to determine the IC50 value.

Cathepsin L Inhibition Assay (Fluorogenic)
This protocol outlines a fluorogenic assay to measure the inhibitory effect of Olgotrelvir on

human Cathepsin L activity.

Workflow Diagram:
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Caption: Workflow for the Cathepsin L fluorogenic inhibition assay.

Materials:

Recombinant human Cathepsin L

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

Assay Buffer: 100 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT

Olgotrelvir

384-well black microplates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of Olgotrelvir in DMSO.

Create serial dilutions of Olgotrelvir in Assay Buffer.

Dilute recombinant Cathepsin L in Assay Buffer.

Prepare the fluorogenic substrate in Assay Buffer.

Assay Protocol:

Add 5 µL of diluted Olgotrelvir or vehicle control to the wells.

Add 10 µL of diluted Cathepsin L to each well.

Incubate at 37°C for 15 minutes to allow for enzyme activation and inhibitor binding.

Start the reaction by adding 5 µL of the fluorogenic substrate.

Data Acquisition:
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Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation

wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis:

Determine the initial reaction velocity for each inhibitor concentration.

Normalize the data to the vehicle control.

Plot the percent inhibition against the log of Olgotrelvir concentration and calculate the

IC50 value using a suitable curve-fitting algorithm.

Pseudovirus Entry Inhibition Assay
This protocol describes a cell-based assay using pseudotyped viral particles to assess the

ability of Olgotrelvir to inhibit SARS-CoV-2 Spike-mediated entry into host cells.

Workflow Diagram:
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Caption: Workflow for the pseudovirus entry inhibition assay.

Materials:

Host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2/TMPRSS2)

SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g.,

Luciferase or GFP)

Complete cell culture medium

Olgotrelvir
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96-well white or clear-bottom plates

Luminometer or fluorescence microscope/plate reader

Procedure:

Cell Seeding:

Seed host cells in a 96-well plate at a density that will result in 80-90% confluency on the

day of infection.

Incubate overnight at 37°C, 5% CO2.

Inhibitor Treatment:

Prepare serial dilutions of Olgotrelvir in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of Olgotrelvir or a vehicle control.

Incubate for 1-2 hours at 37°C.

Pseudovirus Infection:

Add the SARS-CoV-2 pseudovirus to each well at a pre-determined multiplicity of infection

(MOI).

Incubate the plates for 48-72 hours at 37°C, 5% CO2.

Reporter Gene Measurement:

If using a luciferase reporter, lyse the cells and measure the luciferase activity according to

the manufacturer's instructions.

If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence

microscope or plate reader.

Data Analysis:
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Normalize the reporter signal to the vehicle control (100% entry).

Plot the percent inhibition versus the log of the Olgotrelvir concentration and determine

the IC50 value.

Conclusion
Olgotrelvir is a valuable research tool for investigating the dual inhibition of viral and host

proteases. The protocols provided herein offer robust methods for characterizing its inhibitory

activity in both biochemical and cellular contexts. These assays can be adapted for high-

throughput screening of other potential protease inhibitors and for studying the mechanisms of

viral entry and replication. The unique dual-targeting nature of Olgotrelvir makes it an

important compound for the development of next-generation antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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